molecular formula C10H12O3S B1416160 (R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide CAS No. 1423040-77-0

(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

Cat. No. B1416160
M. Wt: 212.27 g/mol
InChI Key: FSEYHWQLJZBUCB-SECBINFHSA-N
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Description

1,2,4-benzothiadiazine-1,1-dioxide is a novel scaffold that has been studied for its various pharmacological activities . It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer properties, and can act as KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide and 1,2,5-thiadiazole 1,1-dioxides has been reported. They are usually prepared by oxidation of thiophenes . Electrochemical conditions have also been used for the synthesis of benzothiophene motifs .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various functional groups attached to the ring, which are responsible for their activity . The bond lengths typical for neutral and anion radical species have been analyzed .


Chemical Reactions Analysis

These compounds undergo a wide variety of reactions. For example, they serve as dienes, undergoing a wide variety of synthetically useful Diels-Alder reactions . They also undergo [1+2] cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The standard state enthalpy of formation and the enthalpy of sublimation are essential thermochemical parameters determining their performance .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Oxidation and Biological Activities : The enantiomers of 2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one 7-oxide were synthesized using modified Sharpless reagents. The study highlighted the high yields and optical properties of these compounds, indicating their potential for further chemical and biological applications (Nakao et al., 1992).

  • Novel Synthetic Routes : Research on novel synthetic routes for benzo[b]thiepins has been conducted, demonstrating the utility of these compounds in complex chemical syntheses (Reinhoudt & Kouwenhoven, 1974).

Biological Activities and Pharmacological Properties

  • Effects on Smooth Muscle : Studies on derivatives of 1,5-benzothiazepine, such as CRD-401, have shown specific actions on smooth muscle and other pharmacological properties, indicating the relevance of these compounds in medical research (Nagao et al., 1972).

  • Neuropharmacological Screening : Compounds in the 1,5-benzodiazepine class have been screened for neuropharmacological activities, demonstrating their potential use in neurological and psychiatric applications (Ben-Cherif et al., 2010).

  • Enantioselective Synthesis : The enantioselective synthesis of 1,5-benzothiazepines has been explored, showcasing the importance of these compounds in the development of novel drugs and treatments (Corti et al., 2017).

  • Rhodium-Catalyzed Annulations : Recent studies have employed rhodium-catalyzed [4 + 3] annulations to create novel 1,2-benzothiazepine 1-oxides, expanding the chemical toolbox for synthesizing complex heterocyclic compounds (Wen et al., 2017).

  • Protecting-Group-Free Synthesis : Innovative methods for the synthesis of unprotected 1,5-benzothiazepines have been developed, which is significant for rapid drug discovery and development (Meninno et al., 2017).

Future Directions

The future research directions involving these compounds are vast. They have diverse applications in medicinal chemistry and materials science . There is a never-ending need for new systems that meet more and more demanding requirements .

properties

IUPAC Name

(5R)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEYHWQLJZBUCB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 3
(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 4
(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 5
(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide
Reactant of Route 6
(R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepin 1,1-dioxide

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